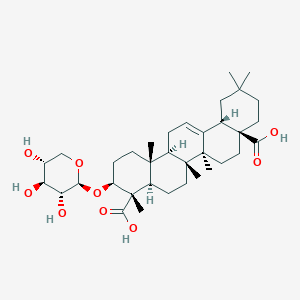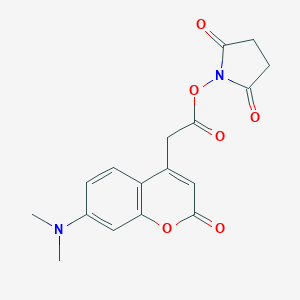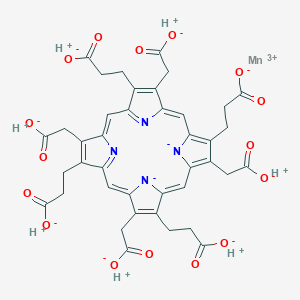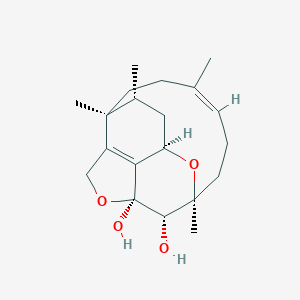
Phomactin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phomactin A is a natural product that belongs to the class of polyketide macrolides. It is produced by marine-derived fungus Phoma sp. nov. OUCMDZ-1848. Phomactin A has a unique structure that makes it an interesting molecule for scientific research. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Antagonist of Platelet Activating Factor
Phomactin A is known to be a selective antagonist of platelet activating factor (PAF), a molecule involved in inflammatory responses and blood clotting. Its ability to inhibit PAF-induced platelet aggregation implies potential therapeutic applications in treating diseases related to excessive blood clotting and inflammation. This property is highlighted in several studies focusing on its synthesis and potential applications (Chemler, Iserloh, & Danishefsky, 2001), (Goldring & Pattenden, 2006).
Structural and Biosynthetic Relationship with Taxanes
The phomactins, including Phomactin A, show an interesting structural and biosynthetic relationship with the taxane group of antitumor compounds found in yew trees. This unique relationship underscores the potential of phomactins in the development of new antitumor agents. The structural intricacies of Phomactin A, particularly its ABD-tricycle structure, have been a focus in synthetic chemistry, revealing insights into its potential medicinal applications (Goldring & Pattenden, 2006), (Buchanan, Cole, Tang, & Hsung, 2011).
Synthesis Challenges and Advances
Extensive research has been conducted on the synthesis of Phomactin A, highlighting its complex structure and the challenges in replicating it. Advances in synthetic approaches, such as the use of B-alkyl Suzuki macrocyclization and Cr(II)/Ni(II) macrocyclisation, have been crucial in understanding the compound’s properties and potential applications in medicine and biochemistry (Mohr & Halcomb, 2003), (Goldring, Pattenden, & Diaper, 2002).
Potential in Anti-Tumor and Anti-HIV Applications
Some species of Phoma, the fungus from which Phomactin A is derived, produce secondary metabolites with anti-tumor and anti-HIV properties. This suggests a broader scope of biomedical research potential for Phomactin A, beyond its role as a PAF antagonist. Studies on other phomactins also inspire ongoing research into their bioactivity, including potential anti-tumor effects (Rai et al., 2009), (Kuroda et al., 2018).
Eigenschaften
CAS-Nummer |
130595-24-3 |
|---|---|
Produktname |
Phomactin A |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(1R,3R,4S,7Z,11S,12S,13S)-3,4,7,11-tetramethyl-14,18-dioxatetracyclo[9.6.1.04,16.013,17]octadeca-7,16-diene-12,13-diol |
InChI |
InChI=1S/C20H30O4/c1-12-6-5-8-19(4)17(21)20(22)16-14(11-23-20)18(3,9-7-12)13(2)10-15(16)24-19/h6,13,15,17,21-22H,5,7-11H2,1-4H3/b12-6-/t13-,15-,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
ABEFPCRGBOFMDC-MPXXBEOSSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2C3=C4[C@]1(CC/C(=C/CC[C@](O2)([C@@H]([C@]3(OC4)O)O)C)/C)C |
SMILES |
CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |
Kanonische SMILES |
CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |
Synonyme |
phomactin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



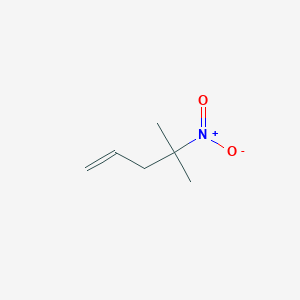
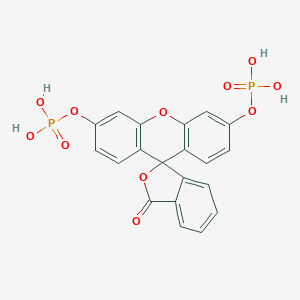
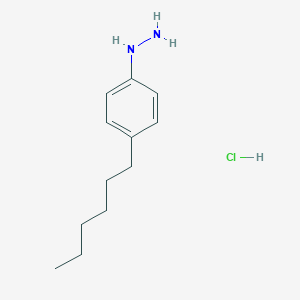
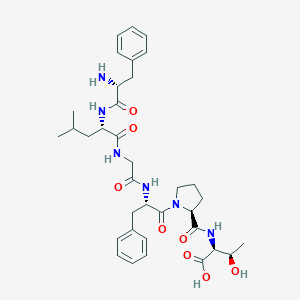

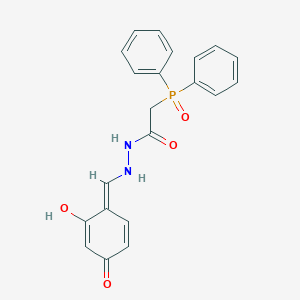
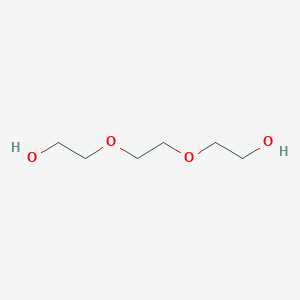


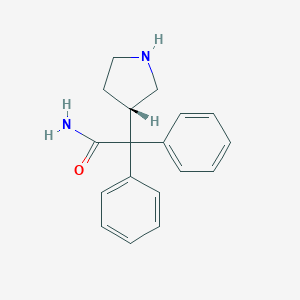
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
